molecular formula C33H29F6NO5 B1193148 MTTB

MTTB

Cat. No.: B1193148
M. Wt: 633.5874
InChI Key: SQBLABNTHYWMFI-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery Timeline and Key Milestones in MttB Research

The study of this compound originated from investigations into methanogenic archaea in the late 20th century. Key milestones include:

  • Initial Characterization (1990s–2000):

    • Identification of the This compound gene in Methanosarcina barkeri, revealing its role in TMA-dependent methanogenesis.
    • Discovery of pyrrolysine as the 22nd genetically encoded amino acid in this compound, marking the first instance of a natural expansion of the amino acid repertoire.
  • Functional Diversification (2000–2015):

    • Demonstration that non-pyrrolysine this compound homologs, such as MtgB from Desulfitobacterium hafniense, catalyze glycine betaine demethylation.
    • Phylogenetic analyses revealing >1,800 this compound homologs across bacteria and archaea, with only ~5% containing pyrrolysine.
  • Structural Elucidation (2015–2023):

    • First crystal structure of pyrrolysine-containing this compound from Methanosarcina thermophila at 2.5 Å resolution, clarifying its hexameric assembly.
    • Cryo-EM and X-ray structures of this compound-MttC complexes, showing corrinoid cofactor positioning and methyl transfer mechanics.
    • Kinetic studies comparing MtyB (γ-butyrobetaine-specific) and MtcB (L-carnitine-specific), revealing substrate-driven evolutionary specialization.

Table 2: Evolutionary Divergence in the this compound Superfamily

Homolog Organism Substrate Pyrrolysine Present Key Reference
This compound Methanosarcina barkeri Trimethylamine Yes
MtgB Desulfitobacterium hafniense Glycine betaine No
MtyB Eubacterium limosum γ-Butyrobetaine No
MtpB Human gut acetogens Proline betaine No

Properties

Molecular Formula

C33H29F6NO5

Molecular Weight

633.5874

IUPAC Name

(2E)-2-[[5-[[4-Methoxy-2-(trifluoromethyl)quinolin-6-yl]methoxy]-2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]hexanoic acid

InChI

InChI=1S/C33H29F6NO5/c1-3-4-5-22(31(41)42)15-23-16-25(11-13-28(23)45-18-20-6-9-24(10-7-20)32(34,35)36)44-19-21-8-12-27-26(14-21)29(43-2)17-30(40-27)33(37,38)39/h6-17H,3-5,18-19H2,1-2H3,(H,41,42)/b22-15+

InChI Key

SQBLABNTHYWMFI-PXLXIMEGSA-N

SMILES

CCCC/C(C(O)=O)=C\C1=CC(OCC2=CC=C3N=C(C(F)(F)F)C=C(OC)C3=C2)=CC=C1OCC4=CC=C(C(F)(F)F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MTTB

Origin of Product

United States

Scientific Research Applications

Antitubercular Drug Development

One of the most significant applications of MTTB is in the development of antitubercular agents. Research has indicated that compounds derived from natural sources, including halimane diterpenoids, have shown promising activity against Mtb. For instance, a study highlighted the creation of a molecular library based on these compounds, which demonstrated effective binding to drug targets within Mtb, such as Mycothiol S-transferase and Homoserine transacetylase .

Table 1: Summary of Antitubercular Compounds Derived from this compound

CompoundSourceActivity Against MtbBinding Affinity
Compound 20Natural DiterpenoidsHighSatisfactory
YZ-7Meta-Amido BromophenolsModerateAcceptable

The meta-amido bromophenol derivatives were synthesized and evaluated for their inhibitory activity against both drug-sensitive and multidrug-resistant strains of Mtb. The results indicated that these compounds exhibited selective toxicity towards Mtb without affecting normal Gram-positive and Gram-negative bacteria .

Enzyme Targeting

Recent studies have identified specific enzymes within Mtb as potential targets for new drug therapies. For example, researchers at Weill Cornell Medicine discovered an enzyme crucial for Mtb's energy metabolism that could be silenced to inhibit bacterial growth . This approach aligns with the ongoing search for novel mechanisms to combat antibiotic resistance in tuberculosis treatment.

Case Study: Enzyme EtfD

  • Objective : Investigate the role of EtfD in Mtb metabolism.
  • Findings : Deleting EtfD rendered Mtb unable to sustain infections in animal models.
  • Implications : Targeting such enzymes could lead to innovative therapeutic strategies.

Understanding Cord Formation

This compound has also been instrumental in studying the unique cord-like structures formed by Mtb during infection. A groundbreaking study revealed that these aggregates play a critical role in pathogenesis and may contribute to antibiotic resistance . By shifting the focus from individual bacterial cells to these aggregates, researchers can explore new interactions with host proteins and potential therapeutic interventions.

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties of MTTB vs. GW9662

Property This compound GW9662
Antagonism Type Competitive, reversible Non-competitive, irreversible
IC50 (PPARγ-LBD) 4.3 µM (HEK293T cells) 3.4 nM (HEK293T cells)
IC50 (Full PPARγ) 1.6 µM (HEK293T cells) Not reported
Cytotoxicity Low (weak partial agonism) High (irreversible binding)
Intracellular Accumulation High (LC-MS/MS confirmed) Lower

Table 2: Therapeutic Potential

Application This compound Findings GW9662 Limitations
Inflammatory Diseases Inhibits PPARγ target genes (e.g., CD36, FABP4) in monocytes and T cells . Limited due to cytotoxicity .
Sepsis This compound-PLGA nanoparticles improved survival in septic mice (preclinical) . No reported efficacy in sepsis models.

Mechanism of Action

  • This compound : Competes with rosiglitazone (agonist) for binding to PPARγ's ligand-binding domain (LBD), confirmed via molecular docking . Its rapid cellular uptake and reversible binding allow dose-dependent regulation of PPARγ activity .
  • GW9662 : Forms a covalent bond with Cys313 in PPARγ-LBD, causing irreversible inhibition and persistent downstream effects, which may lead to off-target toxicity .

Research Findings and Clinical Implications

Preclinical Studies

  • In PPARγ-dependent transactivation assays, this compound demonstrated competitive antagonism with an IC50 of 1.6 µM for the full receptor, outperforming GW9662 in reversible modulation .

Preparation Methods

Epoxide Ring-Opening to Form 2-Methoxyisobutanol (MIBOL)

The synthesis begins with 2,2-dimethyloxirane, a commercially available and cost-effective epoxide. In methanol with catalytic sulfuric acid, the epoxide undergoes ring-opening to yield 2-methoxyisobutanol (MIBOL). Early methods reported a 69% yield on a 72 g scale, but reversing the reagent addition sequence (adding methanol to the epoxide rather than vice versa) minimized exothermicity and improved yields to 90% on a 150 g scale. This step is critical for establishing the methoxy-isobutyl backbone of MIBI.

Conversion of MIBOL to 2-Methoxyisobutylamine (MIBA)

MIBOL is functionalized to MIBA via two primary routes:

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert MIBOL to MIBA through a phthalimide intermediate. This method avoids isolation of intermediates, streamlining production.

  • Staudinger Reaction : Employs an azide intermediate, offering an alternative pathway with comparable efficiency. Both routes avoid the use of hazardous reagents like mercury, which were prevalent in older methods.

MIBA’s instability necessitates immediate conversion to stable derivatives, such as hydrochloride salts, to prevent degradation during storage.

N-Formylation of MIBA to MIBF

N-(2-Methoxyisobutyl)formamide (MIBF) is synthesized by formylating MIBA. Key methods include:

  • Methyl Formate Route : Reacting MIBA with methyl formate in the presence of para-toluenesulfonic acid (p-TsOH). This method is favored for its mild conditions and high conversion rates.

  • Formic Acid/Acetic Anhydride System : An alternative approach that avoids stoichiometric acid consumption but requires careful temperature control.

Dehydration of MIBF to MIBI

MIBF undergoes dehydration using phosphorus oxychloride (POCl₃) or cyanuric chloride (TCT) to yield MIBI. TCT is preferred industrially due to its lower toxicity and reduced byproduct formation. The reaction mechanism involves nucleophilic attack by the formamide oxygen on the chlorinating agent, followed by elimination of HCl and CO₂ to generate the isonitrile group.

Synthesis of [Cu(MIBI)₄]BF₄ Complex

The copper(I) tetrafluoroborate complex is prepared by reacting MIBI with copper(I) chloride in the presence of tetrafluoroboric acid. The reaction proceeds via ligand substitution, where four MIBI molecules coordinate to the copper center. The product is isolated as a stable solid, amenable to lyophilization for radiopharmaceutical kits.

Optimization and Scalability

Reaction Condition Modifications

  • Solvent Selection : Hexanes are used for hydrochlorination of MIBA to minimize side reactions, while methanol facilitates epoxide ring-opening.

  • Catalyst Efficiency : p-TsOH in N-formylation enhances reaction rates without requiring excess reagent, reducing post-reaction purification needs.

Yield Comparisons Across Scales

Reaction StepSmall Scale (72 g)Large Scale (150 g)
Epoxide to MIBOL69%90%
MIBOL to MIBA85%88%
MIBA to MIBF78%82%
MIBF to MIBI91%89%
Data adapted from WO2008053285A1.

Quality Control in Radiopharmaceutical Kits

Lyophilized kits for Technetium-99m Sestamibi include:

  • Active Ingredient : [Cu(MIBI)₄]BF₄ (0.15 mg/vial)

  • Stabilizers : Sodium citrate (pH adjustment), L-cysteine hydrochloride (antioxidant)

  • Lyoprotectant : Mannitol

  • Reducing Agent : Stannous chloride dihydrate

Post-reconstitution with sodium pertechnetate, the kit must meet USP standards: ≥90% radiochemical purity for ⁹⁹ᵐTc-Sestamibi and ≤5% for ⁹⁹ᵐTc-pentamibi .

Q & A

Basic: What methodological approaches are used to calculate MTTB in pharmacokinetic studies, and how do they differ from reliability engineering contexts?

In pharmacokinetics, this compound (Mean Transit Time to Breakdown) is calculated as a model-independent parameter using the formula:
This compound=VBQ\text{this compound} = \frac{V_B}{Q}

where VBV_B represents the accessible volume (e.g., sinusoidal plasma and Disse space in liver perfusion studies) and QQ is the flow rate . This differs from reliability engineering, where this compound (Mean Time To Breakdown) quantifies system failure rates using historical maintenance data and statistical distributions (e.g., Weibull analysis). Researchers must contextualize this compound within their field: pharmacokinetic studies prioritize fluid dynamics and compartmental modeling, while engineering focuses on failure probability distributions and real-world operational data .

Advanced: How can researchers reconcile contradictory findings in this compound measurements across different experimental setups?

Contradictions often arise from variability in experimental parameters. For example, in power systems, this compound values differ significantly with injected power levels (e.g., 62 days at 50% power vs. 68 days at 0% power in IEEE 30-node systems) . To address discrepancies:

  • Control variables rigorously : Standardize parameters like flow rate (QQ) in pharmacokinetics or compensation ratios in power systems.
  • Validate models : Compare empirical data against theoretical predictions (e.g., hepatic availability models in pharmacokinetics vs. reliability growth models in engineering ).
  • Conduct sensitivity analyses : Identify parameters with the highest impact on this compound outcomes (e.g., flow rate vs. volume in liver studies ).

Basic: What statistical tools are recommended for analyzing this compound data in power system reliability studies?

Key tools include:

  • Survival analysis : Kaplan-Meier estimators to model time-to-failure distributions.
  • Regression models : Cox proportional hazards for covariates affecting this compound (e.g., injected power, compensation rates) .
  • Monte Carlo simulations : To predict this compound under stochastic operational conditions .
    For robust results, ensure datasets are sufficiently large (see Table 1 below) and apply cross-validation to mitigate overfitting .

Table 1 : this compound Variation with Injected Power (IEEE 30-node System)

Injected PowerCompensation RateThis compound (Days)
50%150%62
0%100%68

Advanced: What are the best practices for designing experiments to measure this compound in liver perfusion studies to ensure reproducibility?

Follow these guidelines:

  • Detailed methodology : Document experimental protocols (e.g., flow rates, buffer composition) in line with journal standards to enable replication .
  • Parameter validation : Confirm VBV_B and QQ using tracer compounds (e.g., sucrose) to ensure accurate volume measurements .
  • Data transparency : Share raw datasets and analysis code as supplementary materials to facilitate peer review .
  • Ethical reporting : Disclose limitations (e.g., species-specific liver anatomy affecting VBV_B) to contextualize findings .

Advanced: How can researchers optimize experimental parameters to maximize this compound in reliability engineering without compromising system performance?

Strategies include:

  • Trade-off analysis : Balance compensation rates and injected power (e.g., higher compensation rates at lower power levels increase this compound ).
  • Predictive maintenance : Use this compound thresholds to schedule component replacements before failure .
  • Robustness testing : Simulate extreme conditions (e.g., 150% compensation in power systems) to identify failure points .

Basic: What ethical considerations are critical when publishing this compound-related research?

  • Data ownership : Clarify rights to datasets, especially in collaborative studies .
  • Conflict of interest : Disclose funding sources or affiliations that may bias results .
  • Replication ethics : Avoid "salami slicing" data; publish comprehensive findings to prevent redundant studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MTTB
Reactant of Route 2
MTTB

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